[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQQJLQGDHNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387124 | |
| Record name | [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6037-35-0 | |
| Record name | [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the introduction of a 3-fluorobenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are key functional groups that enable binding to receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone (PPZ1)
- Molecular Formula : C₁₉H₁₉ClFN₂O
- Molecular Weight : 357.83 g/mol
- Key Differences : Replaces the 4-ethoxybenzyl group with a 5-chloro-2-methylphenyl substituent.
- Biological Activity : Acts as a TRPC6 channel activator with cross-reactivity for TRPC3/7, complicating therapeutic specificity. Demonstrates neuroprotective effects via BDNF signaling .
| Parameter | Target Compound | PPZ1 |
|---|---|---|
| Substituent on Piperazine | 4-ethoxybenzyl | 5-chloro-2-methylphenyl |
| Molecular Weight | 342.41 g/mol | 357.83 g/mol |
| Biological Target | Not reported | TRPC6/3/7 channels |
(3-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone (CAS 333757-10-1)
- Molecular Formula : C₁₈H₁₉FN₂O₃S
- Molecular Weight : 362.418 g/mol
- Key Differences : Substitutes the 4-ethoxybenzyl group with a 4-methylbenzenesulfonyl (tosyl) group, introducing a strong electron-withdrawing sulfonyl moiety.
- Synthesis : Prepared via sulfonylation reactions, as seen in analogous compounds .
| Parameter | Target Compound | CAS 333757-10-1 |
|---|---|---|
| Substituent on Piperazine | 4-ethoxybenzyl | 4-methylbenzenesulfonyl |
| Molecular Weight | 342.41 g/mol | 362.42 g/mol |
| Electronic Effects | Electron-donating | Electron-withdrawing |
C. 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone (CAS 5702-37-4)
- Molecular Formula : C₁₉H₂₁N₃O₄
- Molecular Weight : 355.39 g/mol
- Key Differences: Features a 2-ethoxyphenyl group directly attached to piperazine and a 4-nitrophenyl ketone. The nitro group (‑NO₂) enhances polarity and reactivity .
| Parameter | Target Compound | CAS 5702-37-4 |
|---|---|---|
| Aromatic Substituent | 3-Fluorophenyl | 4-Nitrophenyl |
| Functional Groups | Ethoxybenzyl | Ethoxyphenyl + nitro |
| Molecular Weight | 342.41 g/mol | 355.39 g/mol |
Piperazine Derivatives with Varied Pharmacophores
Methyl 4-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)benzoate (26k)
- Molecular Formula : C₂₁H₂₁FN₂O₃
- Molecular Weight : 376.41 g/mol
- Key Differences: Incorporates a methyl benzoate group instead of ethoxybenzyl.
Piperazine-Linked Triazolopyrimidines (e.g., Compound 15)
- Example: 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone
Biological Activity
The compound [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can have therapeutic implications in conditions such as hyperpigmentation and melanoma.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C19H21FN2O
- Molecular Weight : 320.39 g/mol
- IUPAC Name : 4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl-(3-fluorophenyl)methanone
This compound features a piperazine ring, an ethoxyphenyl group, and a fluorophenyl moiety, contributing to its potential biological activity.
Tyrosinase Inhibition
Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on tyrosinase activity. For instance, derivatives of piperazine have been synthesized and evaluated for their ability to inhibit tyrosinase derived from Agaricus bisporus (AbTYR). The most promising compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Reference Compound (Kojic Acid) | 17.76 | Standard for comparison |
| This compound | TBD | Target compound under evaluation |
Antimelanogenic Effects
In vitro studies have shown that piperazine derivatives can exert antimelanogenic effects on B16F10 melanoma cells without causing cytotoxicity. This is crucial for therapeutic applications as it suggests that these compounds can reduce melanin production while maintaining cell viability.
Study 1: Synthesis and Evaluation of Piperazine Derivatives
A study focused on synthesizing various piperazine derivatives, including the target compound, assessed their efficacy as tyrosinase inhibitors. The results indicated that modifications on the phenyl rings significantly influenced inhibitory potency. The docking studies provided insights into the binding interactions within the active site of the enzyme, suggesting that the ethoxy and fluorine substituents enhance binding affinity.
Study 2: Comparative Analysis of Tyrosinase Inhibitors
Another investigation compared several piperazine derivatives against standard inhibitors. The target compound was found to have comparable or superior inhibition compared to known inhibitors like kojic acid. The study emphasized the importance of structural modifications in enhancing biological activity.
The mechanism by which this compound inhibits tyrosinase involves competitive inhibition. The compound binds to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin production. Molecular docking studies have elucidated the specific interactions between the compound and key residues in the enzyme's active site.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone?
- Methodological Answer : Synthesis typically involves:
Piperazine Intermediate Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions.
Alkylation : Introducing the 4-ethoxybenzyl group via nucleophilic substitution.
Coupling : Attaching the 3-fluorobenzoyl moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Key Techniques : Monitor reaction progress via TLC and characterize intermediates using -NMR, -NMR, and IR spectroscopy. Purify via column chromatography (SiO, ethyl acetate/hexane gradients) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : -NMR (confirm piperazine protons at δ 2.5–3.5 ppm, ethoxy group at δ 1.3–1.5 ppm), -NMR (carbonyl at ~170 ppm), and IR (C=O stretch ~1650 cm).
- Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z 342.4 (M+H) .
- Elemental Analysis : Match calculated (CHFNO: C 69.75%, H 6.73%) and observed values .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and stereochemistry.
- Key Parameters : Refinement of the ethoxybenzyl group orientation and piperazine ring puckering (chair vs. boat conformation).
- Data Validation : Check R-factors (<5%) and residual electron density maps .
Q. What strategies optimize receptor-binding studies for serotonin/dopamine modulation?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Compete with -ketanserin (5-HT) or -SCH23390 (D) in transfected HEK293 cells.
- Functional Activity : Measure cAMP accumulation (D) or Ca-flux (5-HT) using fluorometric assays.
- Data Analysis : Calculate IC values and compare to reference ligands (e.g., clozapine for 5-HT) .
Q. How do substituent variations impact structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Analog Synthesis : Replace ethoxy with methoxy, chloro, or methyl groups.
- Biological Testing : Compare binding affinities (Table 1).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent size/logP with receptor pocket interactions .
Table 1 : SAR of Substituent Effects on 5-HT Binding
| Substituent (R) | IC (nM) | logP |
|---|---|---|
| Ethoxy (target) | 12.3 ± 1.5 | 3.2 |
| Methoxy | 18.7 ± 2.1 | 2.8 |
| Chloro | 8.9 ± 0.9 | 3.6 |
| Methyl | 45.2 ± 4.3 | 2.5 |
Q. How to address contradictions in reported neuroprotective vs. cytotoxic effects?
- Methodological Answer :
- Dose-Response Studies : Test compound in SH-SY5Y neurons (0.1–100 µM) using MTT assay.
- Mechanistic Profiling : Measure ROS levels (DCFH-DA probe) and caspase-3 activation (Western blot).
- Context Dependence : Vary cell type (e.g., primary neurons vs. glioblastoma) and oxidative stress conditions (HO challenge) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
